Cas no 1803900-38-0 (2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole)

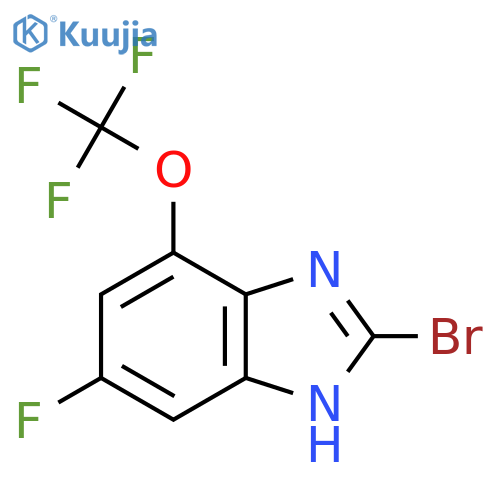

1803900-38-0 structure

商品名:2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole

CAS番号:1803900-38-0

MF:C8H3BrF4N2O

メガワット:299.019834756851

CID:4824562

2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole

-

- インチ: 1S/C8H3BrF4N2O/c9-7-14-4-1-3(10)2-5(6(4)15-7)16-8(11,12)13/h1-2H,(H,14,15)

- InChIKey: BDVSBYVLYXYDDM-UHFFFAOYSA-N

- ほほえんだ: BrC1=NC2C(=CC(=CC=2N1)F)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 265

- トポロジー分子極性表面積: 37.9

- 疎水性パラメータ計算基準値(XlogP): 3.8

2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061006099-250mg |

2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole |

1803900-38-0 | 98% | 250mg |

$4,829.15 | 2022-04-02 | |

| Alichem | A061006099-1g |

2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole |

1803900-38-0 | 98% | 1g |

$12,722.12 | 2022-04-02 | |

| Alichem | A061006099-500mg |

2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole |

1803900-38-0 | 98% | 500mg |

$7,912.04 | 2022-04-02 |

2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole 関連文献

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

1803900-38-0 (2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole) 関連製品

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量